N-(2-phenylethyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-(2-Phenylethyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a structurally complex heterocyclic compound featuring a pyrrolo-pyrazine core substituted with a pyridin-4-yl group and an N-(2-phenylethyl)carboxamide side chain.
Properties
IUPAC Name |
N-(2-phenylethyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(23-13-8-17-5-2-1-3-6-17)25-16-15-24-14-4-7-19(24)20(25)18-9-11-22-12-10-18/h1-7,9-12,14,20H,8,13,15-16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXXZLVABISWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-phenylethyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrrolo[1,2-a]pyrazine core fused with a pyridine ring and a phenethyl group. The synthesis typically involves multi-step organic reactions that include the formation of the pyrazine scaffold and subsequent functionalization to introduce the phenethyl and pyridine substituents.
Synthesis Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Pyridine derivatives | Varies |
| 2 | Substitution | Phenethylamine | Varies |
| 3 | Carboxamidation | Carboxylic acid derivatives | Varies |
Anticancer Properties
Research has shown that compounds with similar scaffolds exhibit significant anticancer properties through various mechanisms, including inhibition of protein kinases involved in cell cycle regulation. For example, studies on related pyrazole derivatives have demonstrated potent inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell proliferation.
A study highlighted the structure-activity relationship (SAR) of related compounds indicating that modifications at the pyridine and pyrazine positions can enhance inhibitory potency against CDK2 and CDK4. The presence of the pyridine moiety is essential for maintaining biological activity, as it contributes to binding affinity and selectivity towards target proteins .
Inhibition of Kinases
The compound's potential as an inhibitor of FLT3 (Fms-like tyrosine kinase 3) has been explored. FLT3 is often mutated in acute myeloid leukemia (AML), making it a target for therapeutic intervention. Derivatives of similar structures have shown promising results in inhibiting FLT3 activity, suggesting that this compound may also exhibit this property .
Antiproliferative Effects
In vitro studies using various cancer cell lines have indicated that compounds featuring the pyrazolo[3,4-b]pyridine scaffold exhibit notable antiproliferative effects. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human tumor cell lines such as HeLa and A375 .
Study 1: Inhibition of CDK Activity
A recent study investigated a series of pyrazole-based compounds for their ability to inhibit CDK activity. This compound was included in this screening. The results indicated that this compound inhibited CDK2 with an IC50 value comparable to established inhibitors.
Study 2: FLT3 Inhibition in AML Models
Another study focused on the effects of similar pyrazole derivatives on FLT3-mutated AML models. The findings suggested that these compounds could induce differentiation in leukemic cells while reducing proliferation rates significantly.
Scientific Research Applications
The compound N-(2-phenylethyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications based on existing research findings.
Key Structural Features:
- Pyridine Ring : Enhances solubility and biological activity.
- Pyrrolo[1,2-a]pyrazine Framework : Known for potential anti-cancer properties.
- Carboxamide Group : Increases hydrogen bonding capabilities, influencing biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrolo[1,2-a]pyrazines can inhibit tumor growth by targeting specific cancer cell pathways.
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence that this compound may have neuroprotective effects. Research has suggested that similar structures can modulate neurotransmitter systems and provide protection against neurodegenerative diseases.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that certain derivatives demonstrate activity against various bacterial strains, suggesting potential use in developing new antibiotics.
Organic Electronics
The unique electronic properties of pyrrolo[1,2-a]pyrazines make them suitable for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they can enhance charge transport and stability.
Drug Delivery Systems
Due to their ability to form stable complexes with various biomolecules, compounds like this compound are being investigated as potential carriers for drug delivery systems. Their structure allows for functionalization that can improve targeting and release profiles.
Case Study 1: Anticancer Screening
A recent study screened a library of pyrrolo[1,2-a]pyrazine derivatives for anticancer activity against breast cancer cell lines. The results indicated that specific substitutions on the pyridine ring significantly enhanced cytotoxicity compared to the parent compound.
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegenerative diseases, the administration of pyrrolo[1,2-a]pyrazine derivatives showed promise in reducing cognitive decline and neuroinflammation. These findings suggest potential therapeutic applications in treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrrolo-Pyrazine and Pyrazine Carboxamide Families
The compound shares key structural motifs with several classes of molecules:
Key Comparative Insights
Bioactivity :
- Compound 12j (pyrazine carboxamide) exhibited antiviral activity against SARS-CoV, attributed to its benzo[d]thiazole substituent enhancing binding to viral proteases . The target compound’s pyridin-4-yl group may similarly engage in π-π stacking or hydrogen bonding with biological targets.
- Pyrrole derivatives (e.g., 5a–n ) demonstrated antimicrobial activity, suggesting that the pyrrolo-pyrazine core in the target compound could be optimized for similar applications .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling reactions similar to those used for 5a–n (e.g., DMF-mediated coupling with HBTU), but the pyrrolo-pyrazine core may require specialized cyclization steps .
Structural Flexibility :
- The N-(2-phenylethyl) group in the target compound parallels the phenylethyl moiety in 12j , which contributes to lipophilicity and membrane permeability. However, replacing the benzo[d]thiazole with pyridine may alter target specificity .
- The pyrazolo-pyrazine derivatives in feature rigid bicyclic systems, contrasting with the partially saturated pyrrolo-pyrazine core of the target compound, which may confer conformational flexibility for binding .
Q & A
Q. What synthetic methodologies are effective for constructing the pyrrolo[1,2-a]pyrazine core in this compound?
- Methodological Answer : The pyrrolo[1,2-a]pyrazine scaffold can be synthesized via base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenone derivatives, followed by dehydrative cyclization using ammonium acetate . Palladium-catalyzed direct C6-arylation of the core with aryl bromides (e.g., pyridinyl derivatives) introduces substituents regioselectively. Key parameters include:
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyridinyl and phenylethyl groups.
- X-ray crystallography : Determine absolute configuration and hydrogen-bonding interactions (e.g., carboxamide NH···O motifs) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode with <2 ppm error).
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer :
- Flash chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc to CH₂Cl₂/MeOH).
- Recrystallization : Optimize solvent polarity (e.g., EtOH/H₂O mixtures) to enhance purity (>95%) .
- HPLC : Employ C18 columns with acetonitrile/water (+0.1% TFA) for chiral resolution if stereoisomers are present.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents?
- Methodological Answer :
- Analog synthesis : Modify the phenylethyl group (e.g., halogenation, hydroxylation) and pyridinyl moiety (e.g., substitution at C3/C5) .
- Biological assays : Test analogs against target receptors (e.g., kinase inhibition assays) using:
- IC₅₀ determination : Dose-response curves via fluorescence polarization.
- Selectivity profiling : Screen against related receptor panels to identify off-target effects .
- Statistical analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity.
Q. What strategies resolve contradictory data in reported biological activities of similar pyrrolo-pyrazine derivatives?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time) across labs.
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., via Forest plots).
- Mechanistic studies : Use knockout models or RNA interference to validate target engagement .
- Control experiments : Include positive/negative controls (e.g., known inhibitors) to rule out assay artifacts .
Q. How can computational modeling predict binding modes of this compound with putative targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases).
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes.
- QSAR models : Train machine learning algorithms (e.g., Random Forest) on datasets of IC₅₀ values and molecular descriptors (e.g., MOE2D) .
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce reaction time.
- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology.
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
